What are the properties of 3-Propoxy-2,4,6-trifluorophenylboronic acid?
What are the properties of 3-Propoxy-2,4,6-trifluorophenylboronic acid?
An In-depth Technical Guide to 3-Propoxy-2,4,6-trifluorophenylboronic acid
Foreword for the Modern Researcher
In the landscape of contemporary drug discovery and organic synthesis, the strategic incorporation of fluorine atoms and a boronic acid moiety into molecular scaffolds offers a powerful approach to modulate physicochemical and biological properties. 3-Propoxy-2,4,6-trifluorophenylboronic acid emerges as a compound of significant interest, embodying this design philosophy. Its trifluorinated phenyl ring, coupled with the versatile reactivity of the boronic acid group, presents a unique building block for the creation of novel chemical entities. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the known properties, potential applications, and essential handling protocols for this specialized reagent. While direct experimental data for this specific molecule is limited, this document synthesizes information from closely related analogs and the broader class of fluorinated arylboronic acids to offer a robust and insightful resource.
Core Molecular Attributes
3-Propoxy-2,4,6-trifluorophenylboronic acid is an organoboron compound characterized by a trifluorinated phenyl ring functionalized with a propoxy group and a boronic acid. This unique combination of functional groups imparts a distinct set of properties that are highly valuable in medicinal chemistry and materials science.
Chemical and Physical Properties
A summary of the key identifiers and physicochemical properties of 3-Propoxy-2,4,6-trifluorophenylboronic acid is presented below.
| Property | Value | Source |
| CAS Number | 871125-70-1 | [1] |
| Molecular Formula | C9H10BF3O3 | [1] |
| Molecular Weight | 233.98 g/mol | [1] |
| Appearance | Typically a white to off-white solid | Inferred from related compounds[2] |
| Solubility | Expected to be soluble in polar organic solvents | Inferred from related compounds[2] |
Structural and Spectroscopic Details
The molecular structure of 3-Propoxy-2,4,6-trifluorophenylboronic acid is defined by a central benzene ring with substituents at positions 2, 3, 4, and 6.
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¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the propoxy group (triplet for the methyl group, sextet for the methylene group adjacent to the methyl, and a triplet for the methylene group attached to the oxygen) and a signal for the aromatic proton.
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¹³C NMR: The carbon NMR would display distinct signals for the carbons of the propoxy group and the aromatic ring. The carbon attached to the boron atom would appear as a broad signal, and the carbons attached to fluorine atoms would exhibit C-F coupling.[3]
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¹⁹F NMR: The fluorine NMR would likely show three distinct signals for the fluorine atoms at the 2, 4, and 6 positions of the phenyl ring.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.
The Role of Fluorinated Phenylboronic Acids in Synthesis and Drug Discovery
Phenylboronic acids are cornerstone reagents in modern organic synthesis, most notably for their participation in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The introduction of fluorine atoms to the phenyl ring significantly influences the electronic properties of the molecule, which can be leveraged in various applications.
Suzuki-Miyaura Cross-Coupling: A Powerful C-C Bond Forming Tool
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex. The trifluorophenyl moiety of 3-Propoxy-2,4,6-trifluorophenylboronic acid can be efficiently transferred to a variety of substrates, including aryl, vinyl, or alkyl halides. The electron-withdrawing nature of the fluorine atoms can enhance the reactivity of the boronic acid in these coupling reactions.[2][4]
Applications in Medicinal Chemistry
Boron-containing compounds, particularly boronic acids, have garnered significant attention in drug discovery.[5][6][7][8] The boron atom can form reversible covalent bonds with nucleophilic residues in enzyme active sites, leading to potent and selective inhibition.[7][9] The first FDA-approved boron-containing drug, bortezomib (Velcade®), is a proteasome inhibitor used in cancer therapy.[5][8]
The trifluorinated propoxyphenyl group of 3-Propoxy-2,4,6-trifluorophenylboronic acid can serve as a key pharmacophore. The fluorine atoms can enhance binding affinity, improve metabolic stability, and modulate the pKa of the boronic acid group.[3][7]
Synthesis and Reactivity
General Synthetic Approach
Arylboronic acids are typically synthesized through the reaction of an organometallic reagent (e.g., a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic hydrolysis.[5] For 3-Propoxy-2,4,6-trifluorophenylboronic acid, a plausible synthetic route would involve the formation of the corresponding Grignard or organolithium reagent from a halogenated 3-propoxy-2,4,6-trifluorobenzene precursor.
A general, illustrative protocol for the synthesis of a related trifluorophenylboronic acid is as follows:
Illustrative Synthesis of (3,4,5-trifluorophenyl)boronic acid [10]
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Grignard Reagent Formation:
-
To a flask containing magnesium turnings and a crystal of iodine in anhydrous diethyl ether, add a small amount of 1-bromo-3,4,5-trifluorobenzene to initiate the reaction.
-
Slowly add the remaining 1-bromo-3,4,5-trifluorobenzene to maintain a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 2 hours.
-
-
Borylation:
-
In a separate flask, cool a solution of trimethyl borate in dry tetrahydrofuran (THF) to 0°C.
-
Transfer the prepared Grignard reagent to the trimethyl borate solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
-
Hydrolysis and Workup:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Recrystallize the crude product from a mixture of hot ethyl acetate and hexane to yield the pure (3,4,5-trifluorophenyl)boronic acid.
-
Note: This is a generalized procedure for a related compound and may require optimization for the synthesis of 3-Propoxy-2,4,6-trifluorophenylboronic acid.
Safety, Handling, and Storage
As a laboratory chemical, 3-Propoxy-2,4,6-trifluorophenylboronic acid requires careful handling to minimize exposure and ensure safety. The following guidelines are based on safety data for structurally similar compounds.[11][12][13]
Hazard Identification
Based on data for related fluorinated phenylboronic acids, this compound is expected to be:
-
Harmful if swallowed.[14]
Recommended Handling Procedures
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[11] Ensure that eyewash stations and safety showers are readily accessible.[12][13]
-
Personal Protective Equipment (PPE):
-
Hygiene Measures: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling.[11][12]
Storage and Stability
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11]
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[12]
-
Some boronic acids are sensitive to moisture and air.[13]
Conclusion
3-Propoxy-2,4,6-trifluorophenylboronic acid is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its unique electronic and structural features, arising from the combination of a propoxy group, three fluorine atoms, and a boronic acid moiety, make it an attractive starting material for the development of novel pharmaceuticals and advanced materials. While specific experimental data for this compound remains to be broadly published, a thorough understanding of the chemistry of related fluorinated arylboronic acids provides a strong foundation for its effective utilization in research and development. Adherence to strict safety protocols is paramount when handling this and all laboratory chemicals.
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Pinto, M. M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(17), 5383. [Link]
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Chemcasts. Thermophysical Properties of (2,4,6-Trifluorophenyl)boronic acid. [Link]
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Dziadek, M., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2011. [Link]
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Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [Link]
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Singh, V. K., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(16), 4996. [Link]
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Pinto, M. M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(17), 5383. [Link]
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Zhang, Y., et al. (2023). Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. Molecules, 30(1), 18. [Link]
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Kaur, N., et al. (2014). Boron chemicals in diagnosis and therapeutics. Future Medicinal Chemistry, 6(1), 87-106. [Link]
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Penner, N. C., et al. (2022). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Molecules, 27(19), 6523. [Link]
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